molecular formula C15H22N2 B10828403 Tacrine (hydrochloride) (hydrate)

Tacrine (hydrochloride) (hydrate)

Cat. No.: B10828403
M. Wt: 230.35 g/mol
InChI Key: VPDYTENLKLVLOR-UHFFFAOYSA-N
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Description

Tacrine (hydrochloride) (hydrate) is a centrally acting acetylcholinesterase inhibitor and indirect cholinergic agonist. It was the first centrally acting cholinesterase inhibitor approved for the treatment of Alzheimer’s disease. Tacrine enhances cholinergic function by increasing the concentration of acetylcholine at cholinergic synapses through reversible inhibition of its hydrolysis by acetylcholinesterase .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tacrine can be synthesized through various methods. One common synthetic route involves the cyclization of 2-aminobenzonitrile with cyclohexanone in the presence of a strong acid, followed by reduction and subsequent conversion to the hydrochloride salt. The reaction conditions typically involve high temperatures and the use of catalysts to facilitate the cyclization and reduction steps .

Industrial Production Methods: Industrial production of Tacrine (hydrochloride) (hydrate) involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the synthesis of the base compound, followed by its conversion to the hydrochloride salt and subsequent hydration to form the hydrate. Quality control measures are implemented to ensure the consistency and safety of the final product .

Chemical Reactions Analysis

Types of Reactions: Tacrine (hydrochloride) (hydrate) undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Tacrine (hydrochloride) (hydrate) has a wide range of scientific research applications:

Mechanism of Action

Tacrine (hydrochloride) (hydrate) exerts its effects by inhibiting acetylcholinesterase, the enzyme responsible for the breakdown of acetylcholine. By inhibiting this enzyme, Tacrine increases the concentration of acetylcholine at cholinergic synapses, enhancing cholinergic neurotransmission. This mechanism is particularly beneficial in conditions like Alzheimer’s disease, where cholinergic function is impaired .

Comparison with Similar Compounds

Uniqueness of Tacrine: Tacrine was the first centrally acting acetylcholinesterase inhibitor approved for Alzheimer’s disease, making it a pioneering compound in this therapeutic area. Despite its hepatotoxicity, Tacrine’s high potency in cholinesterase inhibition and its simple structure make it a valuable scaffold for developing new multi-target agents .

Properties

Molecular Formula

C15H22N2

Molecular Weight

230.35 g/mol

IUPAC Name

methane;1,2,3,4-tetrahydroacridin-9-amine

InChI

InChI=1S/C13H14N2.2CH4/c14-13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)13;;/h1,3,5,7H,2,4,6,8H2,(H2,14,15);2*1H4

InChI Key

VPDYTENLKLVLOR-UHFFFAOYSA-N

Canonical SMILES

C.C.C1CCC2=NC3=CC=CC=C3C(=C2C1)N

Origin of Product

United States

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